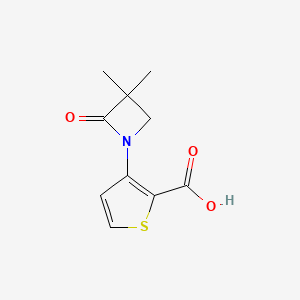

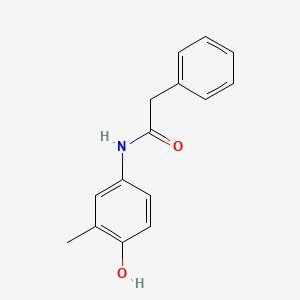

![molecular formula C9H12ClN3 B2492359 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride CAS No. 1172808-44-4](/img/structure/B2492359.png)

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various chemical reactions, including the reaction of carbonitriles with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of iminohydrazine intermediates and subsequent cyclization to yield pyrrolopyrazine derivatives (Ghosh, SinhaRoy, & Mukhopadhyay, 1979). Another approach includes reactions with nucleophilic reagents to form novel heterocyclic systems, showcasing the versatility in synthesizing these compounds (Volovenko & Dubinina, 2002).

Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives is characterized by the presence of multiple nitrogen atoms within the heterocyclic ring system, contributing to their unique chemical behavior. The structural analyses often involve spectroscopic methods and theoretical calculations to elucidate the arrangement of atoms and the electronic properties of these compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Pyrrolopyrazine derivatives undergo a variety of chemical reactions, including catalytic coupling reactions, which allow for the introduction of diverse substituents into the molecule. Such reactions expand the range of possible derivatives and their potential applications (Keivanloo et al., 2012). The chemical properties of these compounds are influenced by their heterocyclic nature, exhibiting reactivity patterns typical of aromatic compounds with electron-rich nitrogen atoms.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Palladium(II)-Catalyzed Tandem Reaction : This compound is synthesized through a palladium(II)-catalyzed cascade reaction, involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation. This process tolerates various substrates with satisfactory yields (Yitong Chen et al., 2022).

Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives : An efficient synthetic protocol has been developed for 1,4-disubstituted pyrrolo[1,2-a]pyrazine derivatives, originating from α-substituted pyrroloacetonitriles. The method includes Friedel–Crafts acylation, Pd-catalyzed hydrogenation, and aromatization, offering moderate to good overall yields without requiring purification of intermediates (A. Karmakar et al., 2019).

Formation of Novel Heterocyclic Systems : This compound can undergo reactions with nucleophilic reagents, leading to the formation of various novel heterocyclic systems, such as pyrrolo[2,3-b]pyrazine derivatives (Y. Volovenko & G. Dubinina, 2002).

Potential Pharmacological Applications

Protein Kinase Inhibitors with Antiproliferative Activity : Certain derivatives of pyrrolo[2,3-b]pyrazine, synthesized from this compound, have shown significant antiproliferative activity and are promising as protein kinase inhibitors. These derivatives demonstrated varying degrees of effectiveness in inhibiting the growth of certain cancer cell lines (G. G. Dubinina et al., 2006).

Chemiluminescent Properties : Some derivatives of this compound have been found to exhibit significant chemiluminescence, making them potential candidates for use in biochemical and diagnostic applications (Y. Tominaga et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJIWPSHUHZTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

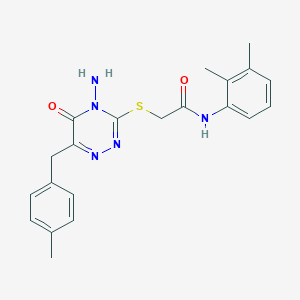

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

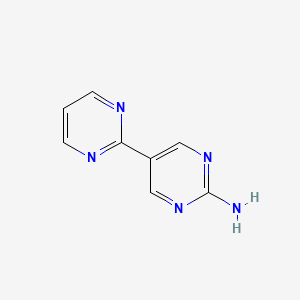

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

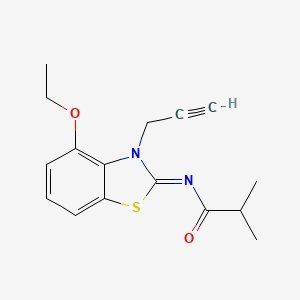

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)